Pirimicarb

Vue d'ensemble

Description

Pirimicarb is a selective carbamate insecticide primarily used to control aphids on various crops, including vegetables, cereals, and orchard crops. It was developed by Imperial Chemical Industries Ltd., now Syngenta, and was first marketed in 1969 . This compound functions by inhibiting acetylcholinesterase activity in aphids, leading to their death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pirimicarb is synthesized through a multi-step process. The key steps involve the formation of the pyrimidine ring and subsequent functionalization to introduce the dimethylamino and carbamate groups. The synthesis typically starts with the reaction of 2,4,6-trimethylpyrimidine with dimethylamine to form 2-(dimethylamino)-4,6-dimethylpyrimidine. This intermediate is then reacted with dimethylcarbamoyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Pirimicarb undergoes several types of chemical reactions, including:

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include dimethylamine, 2-(dimethylamino)-4,6-dimethylpyrimidine, and 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol .

Applications De Recherche Scientifique

Agricultural Applications

1.1 Aphid Control

Pirimicarb is predominantly utilized for managing aphid populations in crops. It exhibits selective toxicity, allowing it to target pests while minimizing harm to beneficial insects. For example, studies have shown that this compound effectively reduces the fecundity of Rhopalosiphum padi, a common wheat aphid, leading to significant population declines .

Table 1: Effects of this compound on Aphid Populations

| Aphid Species | LC25 (μg/mL) | Fecundity (Nymphs/Aphid) | Longevity (Days) |

|---|---|---|---|

| Rhopalosiphum padi | 0.29 | 29.79 ± 5.51 | 13.29 ± 2.12 |

| Sitobion avenae | 0.60 | 14.48 ± 1.77 | 13.70 ± 1.88 |

1.2 Resistance Management

Research indicates that this compound can be part of integrated pest management strategies to mitigate resistance development among aphid populations . It has been observed that certain populations may exhibit varying levels of susceptibility to this compound, highlighting the need for resistance monitoring and management .

Environmental Research

2.1 Toxicological Studies

This compound's effects on non-target organisms have been extensively studied to assess its environmental impact. For instance, sublethal concentrations have been shown to affect the population dynamics of predatory insects like Harmonia axyridis (ladybird beetle), indicating potential ecological risks associated with its agricultural use .

Table 2: Sublethal Effects on Predatory Insects

| Concentration (LC10/LC30) | Population Growth Rate (r) | Generation Time (Days) |

|---|---|---|

| Control | 0.18 | - |

| LC10 | 0.13 | Increased |

| LC30 | 0.14 | Increased |

Analytical Chemistry

3.1 Detection and Monitoring

This compound's presence in environmental samples necessitates effective detection methods. Recent advancements include the development of molecularly imprinted polymers for selective extraction and analysis of this compound from aqueous samples . This technique enhances sensitivity and specificity in detecting this compound residues in food and water.

Table 3: Detection Methods for this compound

| Method | Sensitivity | Application |

|---|---|---|

| Molecularly Imprinted Polymers | High | Water and food analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | Residue analysis in crops |

Case Studies

4.1 Field Studies on Efficacy

A field study conducted in Iran assessed the effectiveness of this compound against various aphid populations, revealing significant differences in susceptibility among populations from different regions . This highlights the importance of localized studies in understanding the dynamics of pest control.

4.2 Toxicity Assessments

Toxicological assessments have demonstrated that this compound undergoes rapid excretion in mammals, with over 50% eliminated within six hours post-administration . Such findings are crucial for evaluating potential risks to human health and environmental safety.

Mécanisme D'action

Pirimicarb exerts its effects by inhibiting the enzyme acetylcholinesterase in aphids. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect . The molecular target of this compound is the active site of acetylcholinesterase, where it forms a reversible complex, preventing the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbaryl: Another carbamate insecticide with a similar mode of action but broader spectrum of activity.

Methomyl: A carbamate insecticide known for its high toxicity and rapid action.

Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.

Uniqueness of Pirimicarb

This compound is unique among carbamate insecticides due to its selectivity for aphids and its relatively low toxicity to beneficial insects such as ladybirds . This selectivity makes it an ideal choice for integrated pest management programs where preserving beneficial insect populations is crucial .

Activité Biologique

Pirimicarb is a systemic insecticide primarily used for controlling aphids and other pests in agricultural settings. It belongs to the carbamate class of chemicals, which function by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve synapses. This article delves into the biological activity of this compound, focusing on its effects on non-target organisms, particularly aphid species, and its potential implications for ecological health.

This compound exerts its effects through the inhibition of AChE, which is crucial for the proper functioning of the nervous system in insects. By blocking this enzyme, this compound disrupts neurotransmission, leading to paralysis and death in susceptible insect populations. However, its selectivity for certain pests over beneficial insects is a significant aspect of its application in integrated pest management (IPM) strategies.

Effects on Aphid Species

Research has demonstrated that this compound exhibits varying levels of toxicity and biological effects on different aphid species. A study assessing sublethal and transgenerational effects found that:

- Rhopalosiphum padi (bird cherry-oat aphid) : Exposure to a low concentration (LC25) resulted in a 39% decrease in fecundity in the parent generation. The F1 generation exhibited extended juvenile development and increased adult longevity compared to controls. Notably, AChE activity was significantly reduced, indicating neurotoxic effects.

- Sitobion avenae (grain aphid) : In contrast, this species showed minimal effects from this compound exposure, with only a reduction in pre-reproductive duration observed in the F1 generation. The demographic parameters remained largely unchanged compared to control groups.

Table 1: Effects of this compound on Aphid Biological Traits

| Aphid Species | Longevity of Adults (days) | Nymphs Laid per Aphid | Pre-Reproductive Duration (days) |

|---|---|---|---|

| Control (R. padi) | 12.84 ± 1.03 | 49.44 ± 3.50 | - |

| This compound (R. padi) | 13.29 ± 2.12 | 29.79 ± 5.51 | - |

| Control (S. avenae) | 14.41 ± 0.98 | 14.74 ± 1.61 | - |

| This compound (S. avenae) | 13.70 ± 1.88 | 14.48 ± 1.77 | 1.46 ± 0.12 |

| 0.88 ± 0.12 (significantly shorter after exposure) |

Sublethal Effects and Population Dynamics

Sublethal concentrations of this compound have been shown to influence population dynamics significantly:

- In R. padi, demographic parameters such as intrinsic rate of increase (), mean generation time (), and population doubling time () were adversely affected by this compound exposure.

- Conversely, S. avenae did not exhibit significant changes in these parameters following treatment.

Table 2: Demographic Parameters of Aphids Exposed to this compound

| Parameter | R. padi Control | R. padi this compound | S. avenae Control | S. avenae this compound |

|---|---|---|---|---|

| Higher | Lower | Unchanged | Unchanged | |

| Mean Generation Time () | Shorter | Longer | Unchanged | Unchanged |

| Population Doubling Time () | Shorter | Longer | Unchanged | Unchanged |

Case Studies and Ecotoxicological Implications

Several case studies have highlighted the ecological impacts of this compound beyond direct toxicity to target pests:

- Transgenerational Effects : The findings indicate that exposure to this compound can lead to transgenerational effects that may alter population structures over time, particularly in sensitive species like R. padi.

- Non-target Species Impact : Research has shown that beneficial insects such as ladybirds may also experience sublethal effects from this compound, affecting their population dynamics and ecological roles.

Propriétés

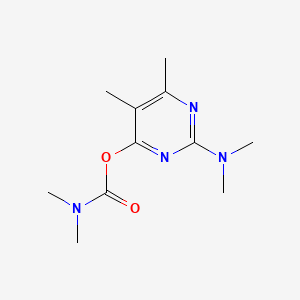

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032569 | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholinesterase inhibitor. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

23103-98-2 | |

| Record name | Pirimicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23103-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimicarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023103982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimicarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I93PS935T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90.5 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pirimicarb is a carbamate insecticide that primarily targets acetylcholinesterase (AChE) in insects. [, , , , , ] It inhibits AChE by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. [, ] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the insect. [, , ]

A: Research suggests that this compound, alone or in combination with other pollutants like lead, can induce oxidative damage in the soft tissues of freshwater snails. [] This is indicated by increased levels of malondialdehyde (MDA) and catalase (CAT), and decreased levels of gamma-glutamyl transferase (GGT). [] Similar effects on oxidative stress markers and associated biochemical parameters have been observed in other organisms like rats. [, ]

ANone: The molecular formula of this compound is C11H18N4O2, and its molecular weight is 238.29 g/mol. This information can be found in various chemical databases and publications, but is not explicitly stated in the provided research papers.

A: this compound exhibits moderate degradation in field conditions, while demonstrating better stability in greenhouse settings. [] This suggests that environmental factors, such as sunlight and microbial activity, may contribute to its degradation.

A: Nanoencapsulation of this compound using nanostructured lipid carriers has shown promising results in enhancing its insecticidal activity and residual period. [] This approach allows for reduced doses while maintaining efficacy, contributing to lower environmental impact.

A: While the exact metabolic pathways are not detailed in the research papers, they suggest the involvement of detoxification enzymes such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases in this compound metabolism. [, ] Resistant populations often exhibit higher activity of these enzymes, contributing to their decreased susceptibility. [, ]

A: Studies in human volunteers indicate no significant toxicokinetic interactions between this compound and chlorpyrifos-methyl when orally administered together at their respective acceptable daily intakes (ADIs). [] This suggests that simultaneous exposure to these pesticides at dietary levels is unlikely to significantly alter this compound's absorption, distribution, metabolism, or excretion.

A: this compound exhibits species-specific effects on aphids. For instance, exposure to a low lethal concentration (LC25) of this compound significantly reduced the fecundity of Rhopalosiphum padi and caused transgenerational effects on its developmental and reproductive parameters. [] In contrast, the same concentration had minimal impact on Sitobion avenae. []

A: this compound can negatively impact beneficial insects, including natural enemies of aphids. [, , , ] Field studies have shown that while this compound effectively controls target aphid populations, it can also significantly reduce the populations of predators like Coccinella undecimpunctata, Chrysoperla carnea, and Syrphus corolla. [] The extent of this impact is often dose-dependent and varies among species. [, , , ]

A: Resistance to this compound in insects, particularly in aphids like Myzus persicae and Aphis gossypii, is primarily attributed to a modified acetylcholinesterase (AChE) phenotype (MACE). [, , , ] This modification arises from a point mutation in the AChE gene (ace2), specifically the S431F mutation, which reduces the sensitivity of AChE to this compound. [, , ]

A: Yes, a polymerase chain reaction (PCR) assay followed by restriction enzyme assay (REA) has been developed to detect the S431F mutation in the AceI gene of Aphis gossypii. [] This method provides a faster and more specific alternative to traditional bioassays for monitoring this compound resistance. []

A: Studies in male rats suggest that this compound exposure can induce behavioral changes indicative of anxiety and depression. [] Additionally, this compound exposure can affect reproductive function, indicated by decreased testosterone levels and histological lesions in the testes. [] These findings underscore the potential for this compound to disrupt the neuro-immune-endocrine axis in mammals. []

A: Several analytical methods have been developed for this compound analysis. Gas chromatography (GC) is commonly used for determining this compound residues and its degradation in soil samples. [] High-performance liquid chromatography (HPLC) coupled with fluorescence detection, often after a dispersive solid-phase extraction (d-SPE) cleanup step, is utilized for quantifying this compound in various matrices, including vegetables and fruits. [] For more sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, particularly in complex matrices or when analyzing trace levels of this compound. [, ]

A: Exposure to this compound can cause mortality, mobility impairment, and reproductive issues in Daphnia magna, even at low concentrations and short exposure durations. [, ] Repeated pulse exposures, mimicking realistic environmental scenarios, further exacerbate these effects. [] These findings highlight the potential for this compound to disrupt aquatic food webs and ecosystem function.

A: Analytical methods for this compound are validated by spiking known concentrations of the pesticide into relevant matrices, such as water, soil, fruits, or vegetables. [, ] The samples are then extracted and analyzed using the developed method, and the recovery of this compound is calculated. The acceptable range for recovery varies depending on the matrix and the regulatory guidelines, typically falling between 70-120%. The relative standard deviation (RSD) of replicate measurements is used to assess the precision of the method, with lower RSD values indicating higher precision.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.